Physicochemical Impact of the 2-Oxo Group: Lipophilicity and H-Bond Donor Divergence from the Non-Oxo Analog
Compared to its direct non-oxo analog 2-(4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1785241-60-2), the target compound's 2-oxo group reduces computed lipophilicity by two-thirds and adds one hydrogen-bond donor. These changes are critical for balancing potency against permeability and solubility in lead optimization programs . The topological polar surface area (TPSA) for the target compound is 73.2 Ų versus 55.1 Ų for the non-oxo analog, a 33% increase that significantly impacts blood-brain barrier penetration predictions .
| Evidence Dimension | Predicted lipophilicity and hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4; H-bond donors = 2; TPSA = 73.2 Ų; MW = 210.16 g/mol |
| Comparator Or Baseline | 2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1785241-60-2): XLogP3-AA = 1.2; H-bond donors = 1; TPSA = 55.1 Ų; MW = 194.16 g/mol |
| Quantified Difference | ΔXLogP = −0.8 units (2-oxo compound is 6.3× more polar by predicted partitioning); ΔHBD = +1; ΔTPSA = +18.1 Ų (+33%); ΔMW = +16.0 g/mol |
| Conditions | PubChem computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 engines |
Why This Matters
The 2-oxo compound offers a distinct physicochemical profile with lower lipophilicity and enhanced hydrogen-bonding capacity, making it preferable for targets requiring polar interactions while maintaining acceptable permeability — a profile unobtainable with the non-oxo analog.
- [1] PubChem. (2024). Compound Summary: CID 84015586 (2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid). XLogP3-AA = 0.4, HBD = 2, TPSA = 73.2 Ų. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary: CID 84773051 (2-(4-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid). XLogP3-AA = 1.2, HBD = 1, TPSA = 55.1 Ų. National Center for Biotechnology Information. View Source
